molecular formula C11H16N4S B14282088 Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- CAS No. 138556-76-0

Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)-

Cat. No.: B14282088
CAS No.: 138556-76-0
M. Wt: 236.34 g/mol
InChI Key: QVEJUAHZDHVQOV-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- is a chemical compound that contains a hydrazinecarbothioamide core with diethyl and pyridinylmethylene substituents. This compound is known for its unique structure, which includes a pyridine ring and a thiosemicarbazide moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- typically involves the reaction of hydrazinecarbothioamide with diethylamine and 2-pyridinecarboxaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes by binding to specific proteins and altering their function.

Comparison with Similar Compounds

Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- can be compared with other similar compounds such as:

    Hydrazinecarbothioamide: Lacks the diethyl and pyridinylmethylene substituents, making it less complex.

    N,N-diethylhydrazinecarbothioamide: Similar but without the pyridine ring.

    2-(2-pyridinylmethylene)hydrazinecarbothioamide: Similar but without the diethyl groups. The uniqueness of Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

138556-76-0

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

1,1-diethyl-3-(pyridin-2-ylmethylideneamino)thiourea

InChI

InChI=1S/C11H16N4S/c1-3-15(4-2)11(16)14-13-9-10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3,(H,14,16)

InChI Key

QVEJUAHZDHVQOV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)NN=CC1=CC=CC=N1

Origin of Product

United States

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